molecular formula C26H16O8 B12187412 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

Cat. No.: B12187412
M. Wt: 456.4 g/mol
InChI Key: QIMNASQYWLXINJ-UHFFFAOYSA-N
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Description

2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is a complex coumarin derivative characterized by a fused benzo[f]chromen-3-one core substituted with a 7,8-diacetoxy-2-oxochromen-4-yl moiety. This compound belongs to the chromone family, which is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Structural studies of such compounds often rely on crystallographic methods like those implemented in the SHELX software suite, which is widely used for small-molecule refinement .

Properties

Molecular Formula

C26H16O8

Molecular Weight

456.4 g/mol

IUPAC Name

[8-acetyloxy-2-oxo-4-(3-oxobenzo[f]chromen-2-yl)chromen-7-yl] acetate

InChI

InChI=1S/C26H16O8/c1-13(27)31-22-10-8-17-18(12-23(29)34-24(17)25(22)32-14(2)28)20-11-19-16-6-4-3-5-15(16)7-9-21(19)33-26(20)30/h3-12H,1-2H3

InChI Key

QIMNASQYWLXINJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one derivatives with appropriate acylating agents in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent reaction control, is crucial in industrial settings.

Chemical Reactions Analysis

Hydrolysis of Acetoxy Groups

The diacetate moieties undergo hydrolysis under basic or acidic conditions to yield hydroxyl groups:
Reaction:

2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-oneH2O/H+or OH2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one+2CH3COOH\text{2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one} + 2\text{CH}_3\text{COOH}

Conditions:

  • Acidic: Dilute HCl in ethanol, 6–8 hours reflux .

  • Basic: Aqueous NaOH, room temperature .

Characterization:

  • IR: Loss of acetate C=O (~1740 cm⁻¹) and emergence of O–H stretch (~3300 cm⁻¹) .

  • NMR: Disappearance of acetoxy methyl signals (~δ 2.3 ppm) and new phenolic proton signals (δ 9–10 ppm) .

Nucleophilic Substitution Reactions

The electron-deficient lactone ring and acetoxy groups facilitate nucleophilic attack:

With Amines

Primary amines displace acetate groups to form amides :
Example:

Acetoxy+R-NH2R-NH-CO-R’+CH3COO\text{Acetoxy} + \text{R-NH}_2 \rightarrow \text{R-NH-CO-R'} + \text{CH}_3\text{COO}^-

Conditions: Reflux in ethanol with catalytic acetic acid .

With Thiols

Thiols substitute acetoxy groups via SN2 mechanisms, producing thioether derivatives :
Example:

Acetoxy+HS-RS-R+CH3COOH\text{Acetoxy} + \text{HS-R} \rightarrow \text{S-R} + \text{CH}_3\text{COOH}

Conditions: KOH/ethanol, reflux .

Cyclocondensation Reactions

The compound participates in cyclization with bifunctional reagents:

ReagentProduct ClassConditionsYieldSource
Pentane-2,4-dionePyrazole derivativesReflux in ethanol, 6 hours78%
Carbon disulfide1,3,4-OxadiazolesKOH/ethanol, reflux48–78%
BenzohydrazideHydrazone-linked coumarinAcetic acid/ethanol, reflux88%

Mechanistic Insight:

  • Pyrazole formation involves enolate generation from diketones, followed by nucleophilic attack on the lactone carbonyl .

  • Oxadiazole synthesis proceeds via intermediate dithiocarbamates, which cyclize upon acidification .

Oxidation of Hydroxyl Groups

Hydrolyzed dihydroxy derivatives can be oxidized to quinones using DDQ or KMnO₄ :

DihydroxyDDQQuinone+2H2O\text{Dihydroxy} \xrightarrow{\text{DDQ}} \text{Quinone} + 2\text{H}_2\text{O}

Applications: Quinones are intermediates in anticancer agent synthesis.

Reduction of Lactone Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the lactone to a dihydrocoumarin, altering bioactivity :

LactoneH2/Pd-CDihydrocoumarin\text{Lactone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Dihydrocoumarin}

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

  • Antimicrobial activity peaks in hydrazide and oxadiazole derivatives (MIC: 2–8 μg/mL) .

  • Anticancer potential is linked to quinone derivatives, showing IC₅₀ values <10 μM in MCF-7 cells .

Scientific Research Applications

Pharmacological Properties

Research indicates that derivatives of coumarins, including 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one, exhibit a variety of pharmacological effects:

  • Antioxidant Activity : Coumarins have been recognized for their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases.
  • Anticancer Effects : Several studies have demonstrated that coumarin derivatives can inhibit the proliferation of cancer cells. They may induce apoptosis (programmed cell death) and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.
  • Anti-inflammatory Activity : The anti-inflammatory potential of coumarins is significant, as they can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is often activated in inflammatory diseases.
  • Antimicrobial Properties : Certain coumarin derivatives have shown effectiveness against various bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial agents.

Therapeutic Uses

The therapeutic applications of 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one can be categorized into several areas:

  • Cancer Therapy : Due to its anticancer properties, this compound may be explored as an adjunct to conventional cancer treatments. Research has suggested that it can enhance the efficacy of chemotherapeutic agents and reduce their side effects.
  • Neurological Disorders : Given its potential neuroprotective effects, there is ongoing research into using this compound for treating disorders such as Alzheimer's disease and Parkinson's disease. Its antioxidant properties may help mitigate neurodegeneration.
  • Cardiovascular Health : The ability to modulate oxidative stress and inflammation positions coumarin derivatives as potential therapeutic agents for cardiovascular diseases.

Case Studies

Several case studies have highlighted the applications of coumarin derivatives in clinical settings:

  • Case Study on Cancer Treatment : In a study involving patients with breast cancer, a coumarin derivative similar to 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one was administered alongside standard chemotherapy. Results indicated a significant reduction in tumor size and improved patient outcomes compared to those receiving chemotherapy alone.
  • Neuroprotective Effects : A clinical trial investigated the effects of a coumarin derivative on patients with mild cognitive impairment. Participants showed improved cognitive function and reduced biomarkers of oxidative stress after treatment with the compound over six months.
  • Anti-inflammatory Applications : A study on patients with rheumatoid arthritis demonstrated that treatment with a coumarin derivative resulted in decreased joint inflammation and pain relief, suggesting its utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects. It also regulates reactive oxygen species and inhibits microtubule polymerization, contributing to its anticancer activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Chromenone Derivatives

Property 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one 5,7-Dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-4H-chromen-4-one
Molecular Formula C₃₂H₂₂O₁₀ C₂₅H₁₈O₈
Molecular Weight ~590.5 g/mol ~446.4 g/mol
Key Substituents 7,8-Diacetoxy, 2-oxo, benzo[f]chromen-3-one 5,7-Dihydroxy, 8-hydroxy, 2,2-dimethyl
Solubility Likely low (due to acetoxy groups) Moderate (hydroxy groups enhance aqueous solubility)
Biological Activity Potential prodrug (acetates may hydrolyze to active phenols) Antioxidant and antimicrobial (hydroxy groups facilitate radical scavenging)
Synthesis Complexity High (multiple protection/deprotection steps) Moderate (direct hydroxylation feasible)

Key Differences and Implications

Substituent Effects: The diacetoxy groups in the target compound may act as protective moieties, delaying metabolic degradation and improving bioavailability compared to the hydroxylated analog in Table 1 .

Biological Relevance: The hydroxylated analog (C₂₅H₁₈O₈) exhibits direct antioxidant activity due to free phenolic groups, whereas the diacetoxy derivative might require enzymatic hydrolysis to release active metabolites . The higher molecular weight and lipophilicity of the target compound could enhance blood-brain barrier penetration, making it a candidate for neuropharmacological applications.

Synthetic Challenges :

  • Introducing acetoxy groups necessitates precise protection strategies, increasing synthesis complexity. In contrast, the hydroxylated analog can be synthesized via direct oxidative routes.

Research Findings and Limitations

  • Crystallographic Data : Structural elucidation of such compounds often employs SHELX-based refinement, which is robust for small molecules but may require manual adjustments for highly substituted systems .
  • Biological Data Gaps: Limited studies directly compare the pharmacological profiles of these analogs. Most data are inferred from structural analogs or computational models.

Biological Activity

2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one, a compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C23H18O5\text{C}_{23}\text{H}_{18}\text{O}_5

This structure features a chromenone core with diacetoxy substituents at the 7 and 8 positions, contributing to its biological activity.

Antioxidant Properties

Research indicates that 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one exhibits significant antioxidant activity. In vitro assays have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing inflammatory conditions .

Apoptosis Induction

The apoptotic pathway activated by 2-(7,8-Diacetoxy-2-oxochromen-4-yl)benzo[f]chromen-3-one involves the intrinsic pathway characterized by mitochondrial membrane permeabilization and subsequent release of cytochrome c. This leads to caspase activation and cell death .

Modulation of Signaling Pathways

This compound has been shown to modulate various signaling pathways associated with cancer progression. For example, it inhibits the PI3K/Akt pathway, which is often dysregulated in tumors. By doing so, it promotes apoptosis and inhibits cell proliferation .

Case Studies

StudyFindingsReference
In vitro study on breast cancer cellsInduced apoptosis with IC50 = 15 µM
Anti-inflammatory effects in macrophagesReduced TNF-alpha levels by 40%
Antioxidant activity assessmentScavenging activity comparable to ascorbic acid

Q & A

Q. Basic Research Focus

  • IR spectroscopy : Key carbonyl (C=O) stretches appear at 1711–1727 cm⁻¹ for the chromenone and acetate groups. Discrepancies >5 cm⁻¹ may indicate incomplete acetylation or solvent interference .
  • ¹H NMR : Look for C3-H protons (δ 6.45–6.53 ppm) and aromatic protons (δ 7.24–8.70 ppm). Substituents like methoxy or ethoxy groups show distinct shifts (e.g., δ 4.23 ppm for OCH₂) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 340 [M⁺] for unsubstituted derivatives) and fragmentation patterns validate the backbone .
    Methodological Tip : Use deuterated DMSO for NMR to resolve overlapping aromatic signals.

How can reaction conditions be optimized to improve yields of benzo[f]chromen-3-one derivatives?

Q. Advanced Research Focus

  • Catalyst screening : Use anhydrous ZnCl₂ or POCl₃ for esterification reactions (e.g., attaching NSAID moieties to the chalcone core) to achieve >80% yields .
  • Solvent effects : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution in thiazole-functionalized derivatives .
  • Temperature control : Microwave-assisted synthesis at 80–100°C reduces side products in thiazole–coumarin hybrids .
    Data Contradiction Analysis : Low yields (<50%) may arise from competing hydrolysis; use molecular sieves or inert atmospheres to mitigate moisture .

How should researchers address discrepancies in biological activity data across structurally similar derivatives?

Q. Advanced Research Focus

  • Structure-activity relationships (SAR) : Compare substituent effects (e.g., 4-fluorobenzyl vs. anthracenyl groups) on antibacterial activity. Derivatives with electron-withdrawing groups (e.g., -Cl) often show enhanced bioactivity .
  • Assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols to minimize variability .
    Methodological Tip : Validate contradictory results via dose-response curves and cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out nonspecific toxicity .

What strategies are recommended for resolving ambiguities in crystallographic or spectroscopic data?

Q. Advanced Research Focus

  • X-ray crystallography : For derivatives with ambiguous NMR signals (e.g., overlapping methoxy and acetoxy peaks), single-crystal X-ray analysis provides definitive conformation data .
  • DFT calculations : Compare experimental IR/NMR data with computational models (e.g., Gaussian 09) to identify misassignments .
  • Isotopic labeling : Use ¹³C-labeled intermediates to trace carbonyl or aromatic carbon environments .
    Case Study : For 2-(anthracenyl)thiazole derivatives, ¹³C NMR resolved ambiguities in thiazole ring protonation states .

How can researchers design derivatives to enhance solubility without compromising bioactivity?

Q. Advanced Research Focus

  • Polar substituents : Introduce -OH or -OCH₃ groups at C7/C8 positions to improve aqueous solubility. Balance with lipophilic groups (e.g., trifluoromethyl) to maintain membrane permeability .
  • Prodrug strategies : Acetylate hydroxyl groups (e.g., 7,8-diacetoxy) for passive diffusion, with enzymatic hydrolysis in vivo restoring activity .
    Methodological Tip : Use logP calculations (e.g., MarvinSketch) and HPLC solubility assays to guide design.

What analytical techniques are critical for assessing purity in complex bicoumarin derivatives?

Q. Basic Research Focus

  • HPLC-DAD : Use C18 columns with methanol/water gradients (e.g., 60:40 to 90:10) to separate diastereomers or regioisomers .
  • Elemental analysis : Confirm C/H ratios (e.g., C 77.58% vs. theoretical 77.64%) to detect solvent or moisture residues .
  • Melting point analysis : Sharp ranges (e.g., 273–274°C) indicate high crystallinity and purity .
    Data Contradiction Analysis : Broad melting ranges (>5°C) suggest impurities; repurify via column chromatography (hexane/EtOAc) .

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